molecular formula C9H5Br2FO2 B13107332 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid

3-(2,6-Dibromo-4-fluorophenyl)acrylic acid

Cat. No.: B13107332
M. Wt: 323.94 g/mol
InChI Key: CPUQMTFMIPPPDB-OWOJBTEDSA-N
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Description

3-(2,6-Dibromo-4-fluorophenyl)acrylic acid is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of an acrylic acid group. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve selective halogenation. The acrylic acid moiety can be introduced through a series of reactions involving the formation of a double bond and subsequent carboxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure safety and efficiency. The acrylic acid group can be introduced through catalytic processes that allow for high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dibromo-4-fluorophenyl)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the acrylic acid group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(2,6-Dibromo-4-fluorophenyl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity. The acrylic acid moiety allows for further chemical modifications, enabling the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dibromo-2-fluorophenylboronic acid
  • 3,3-Dibromo-2-trifluoromethyl acrylic acid ethyl ester

Uniqueness

3-(2,6-Dibromo-4-fluorophenyl)acrylic acid is unique due to its specific combination of bromine, fluorine, and acrylic acid groups. This combination imparts distinct chemical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H5Br2FO2

Molecular Weight

323.94 g/mol

IUPAC Name

(E)-3-(2,6-dibromo-4-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Br2FO2/c10-7-3-5(12)4-8(11)6(7)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+

InChI Key

CPUQMTFMIPPPDB-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)/C=C/C(=O)O)Br)F

Canonical SMILES

C1=C(C=C(C(=C1Br)C=CC(=O)O)Br)F

Origin of Product

United States

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